
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione, often referred to as “4-Bromo-2-p-tolylethane-1,2-dione” or “4-Bromo-2-p-tolyl-1,2-dione”, is an organic compound that has been studied extensively in the field of organic chemistry. It is an important precursor to a variety of compounds, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in a variety of research applications, including the study of the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the study of the mechanism of action of various biochemical and physiological processes. For example, it has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been used in the study of the effects of various hormones, such as estradiol, on various physiological processes.
Mécanisme D'action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
The inhibition of trxr and topo ib could contribute to the mechanism of cytotoxic action of similar compounds . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and Topo IB is an essential enzyme that alters DNA topology during transcription .
Pharmacokinetics
A similar compound was screened for its medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . They have also shown to inhibit the enzymatic activity of TrxR and Topo IB .
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with care. In addition, it is not very soluble in water, so it should be dissolved in a suitable solvent before use.
Orientations Futures
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has a variety of potential future directions for research. One potential direction is the study of its effects on the activity of other enzymes and hormones. In addition, it could be used to study the mechanism of action
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXTYJUQIFFTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)
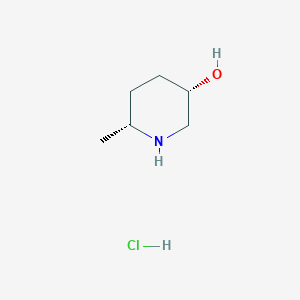
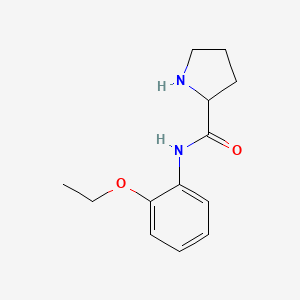
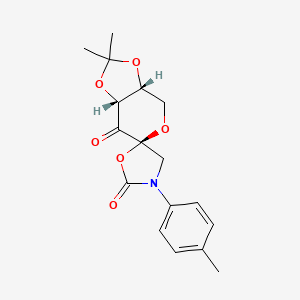

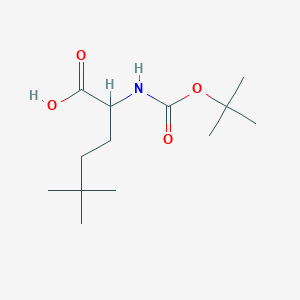
![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)
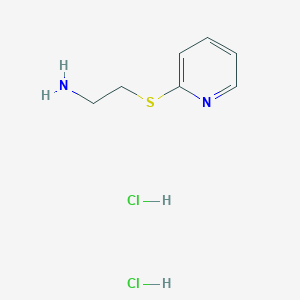
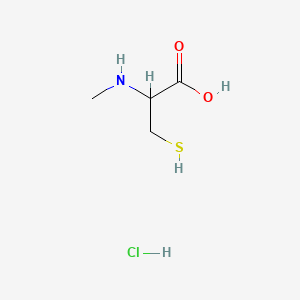
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)
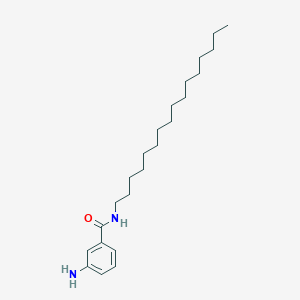


![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)